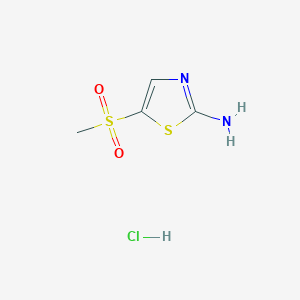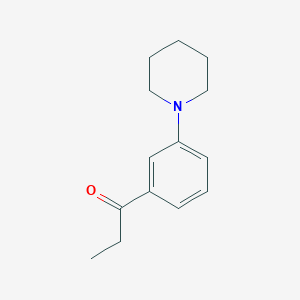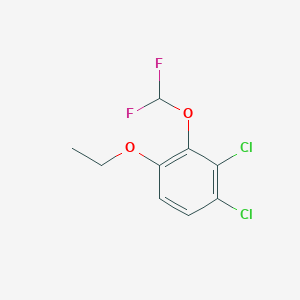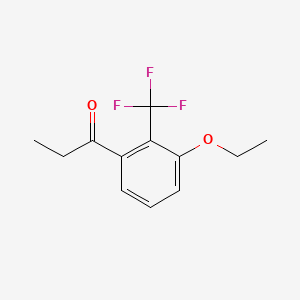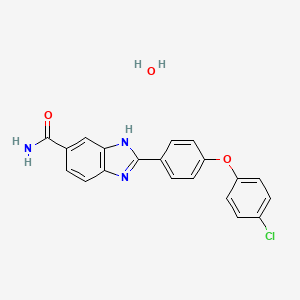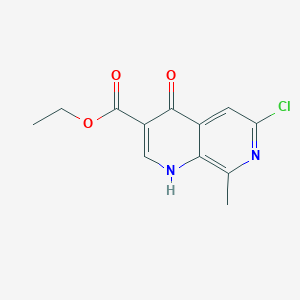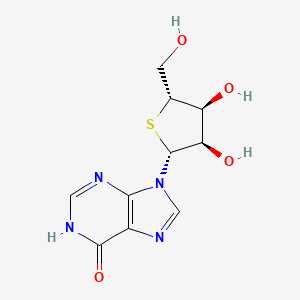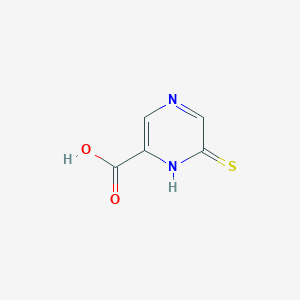
6-Mercaptopyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercaptopyrazine-2-carboxylic acid is an organosulfur compound with the molecular formula C5H4N2O2S It is a derivative of pyrazine, characterized by the presence of both a mercapto (thiol) group and a carboxylic acid group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Mercaptopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Mercaptopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Mercaptopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-mercaptopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Pyrazinecarboxylic acid: Lacks the thiol group but shares the pyrazine ring and carboxylic acid group.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups on the pyrazine ring.
Uniqueness: 6-Mercaptopyrazine-2-carboxylic acid is unique due to the presence of both a thiol and a carboxylic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H4N2O2S |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
6-sulfanylidene-1H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-6-2-4(10)7-3/h1-2H,(H,7,10)(H,8,9) |
InChI-Schlüssel |
BYTUMZZBDLKLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)C=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



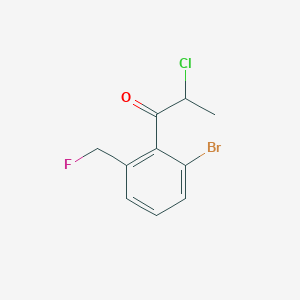
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

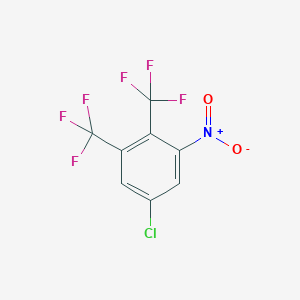
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
